molecular formula C7H6F2O2 B13605880 2,4-Difluoro-6-(hydroxymethyl)phenol

2,4-Difluoro-6-(hydroxymethyl)phenol

Cat. No.: B13605880
M. Wt: 160.12 g/mol
InChI Key: LFIGSZQZHSJDPH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(hydroxymethyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has two fluorine atoms attached to the benzene ring at positions 2 and 4, and a hydroxymethyl group (-CH2OH) at position 6. The presence of fluorine atoms can significantly alter the chemical properties of the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a fluorinated benzene derivative with a hydroxymethylating agent under controlled conditions. For example, the reaction of 2,4-difluorophenol with formaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,4-difluoro-6-carboxyphenol.

    Reduction: Formation of 2,4-difluoro-6-(hydroxymethyl)cyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4-Difluoro-6-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenolic compounds. It can also serve as a building block for the synthesis of fluorinated pharmaceuticals.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs that target specific enzymes or receptors. The presence of fluorine atoms can improve the pharmacokinetic properties of these drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(hydroxymethyl)phenol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2,6-Difluoro-4-(hydroxymethyl)phenol: Similar structure but with different substitution pattern, leading to different chemical properties.

    4-Fluoro-2-(hydroxymethyl)phenol: Contains only one fluorine atom, which can affect its reactivity and applications.

Uniqueness: 2,4-Difluoro-6-(hydroxymethyl)phenol is unique due to the specific arrangement of its functional groups. The presence of two fluorine atoms and a hydroxymethyl group provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

2,4-difluoro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

LFIGSZQZHSJDPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)F)F

Origin of Product

United States

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